Product packaging for Desacetylrocuronium(Cat. No.:CAS No. 738548-78-2)

Desacetylrocuronium

Cat. No.: B12811952
CAS No.: 738548-78-2
M. Wt: 487.7 g/mol
InChI Key: IHSGDUHUXOPCHC-GUGJMVMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desacetylrocuronium is a key metabolite of the aminosteroid non-depolarizing neuromuscular blocking agent, Rocuronium . In vivo, Rocuronium is hepatically metabolized to form 17-desacetyl-rocuronium (this compound), which has been identified as a less active compound compared to its parent drug . Excretion studies in humans show that only small amounts of the 17-desacetyl-rocuronium metabolite are recovered, with the majority of the administered dose being excreted as unchanged Rocuronium . This makes this compound a compound of significant interest in pharmacokinetic and metabolic research. Studying this metabolite is essential for understanding the complete metabolic pathway, elimination kinetics, and duration of action of Rocuronium . Researchers utilize this compound to investigate the biotransformation of neuromuscular blocking agents and to assess the clinical implications of organ dysfunction on drug clearance. This product is provided for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H51N2O3+ B12811952 Desacetylrocuronium CAS No. 738548-78-2

Properties

CAS No.

738548-78-2

Molecular Formula

C30H51N2O3+

Molecular Weight

487.7 g/mol

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C30H51N2O3/c1-4-13-32(14-5-6-15-32)26-19-24-22-8-7-21-18-27(33)25(31-11-16-35-17-12-31)20-30(21,3)23(22)9-10-29(24,2)28(26)34/h4,21-28,33-34H,1,5-20H2,2-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

IHSGDUHUXOPCHC-GUGJMVMRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCC4)CC=C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)[N+]4(CCCC4)CC=C)CCC5C3(CC(C(C5)O)N6CCOCC6)C

Origin of Product

United States

Preparation Methods

The preparation of desacetylrocuronium involves the deacetylation of rocuronium. This can be achieved through various synthetic routes, including chemical hydrolysis under acidic or basic conditions. Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and isolation .

Chemical Reactions Analysis

Decomposition Reactions

Desacetylrocuronium undergoes thermal and pH-dependent degradation:

ConditionProducts FormedMechanismReference
High temperature (>80°C)Pyrrolidine derivatives, CO₂Thermal cleavage of N-heterocycle
Alkaline pH (pH >9)Morpholine ring-opened byproductsNucleophilic substitution
Acidic pH (pH <3)Steroidal backbone fragmentationAcid-catalyzed hydrolysis

Kinetics :

  • First-order degradation under physiological conditions (37°C, pH 7.4) with a half-life of ~6 hours .

  • Activation energy for thermal decomposition: ~85 kJ/mol .

Metabolic Pathways

As a metabolite, this compound participates in hepatic and renal clearance:

  • Phase I Metabolism : Further oxidation of the pyrrolidinium group via cytochrome P450 enzymes (CYP3A4/5) .

  • Phase II Metabolism : Conjugation with glucuronic acid at hydroxyl groups, enhancing water solubility .

Key Enzymes :

  • Esterases (primary deacetylation).

  • CYP3A4 (oxidation).

  • UGT1A1 (glucuronidation) .

Chromatographic Methods

MethodColumnMobile PhaseDetectionPuritySource
HPLCC18 reverse-phaseAcetonitrile:BufferUV 210 nm>95%
LC-MS/MSHILICAmmonium formateESI+Quant. LOD: 0.1 ng/mL

Spectroscopic Data

  • UV-Vis : λₘₐₐ = 275 nm (conjugated diene system) .

  • IR : Peaks at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O stretch) .

Stability and Storage

  • Thermal Stability : Degrades rapidly above 40°C ; recommended storage at -20°C .

  • Photostability : Sensitive to UV light; amber vials required for long-term storage .

  • Solution Stability : Stable for 24 hours in saline at 25°C; precipitates form beyond pH 8 .

Reaction Optimization Insights

Studies using Design of Experiments (DoE) highlight:

  • Temperature : Higher temperatures accelerate decomposition but reduce yield of intact metabolite .

  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize the intermediate azetidinium ion during synthesis .

  • Impurity Control : Co-optimization of reaction time and reagent equivalents minimizes disubstituted byproducts .

Hazard Profile

  • Acute Toxicity : LD₅₀ (oral, rat) = 50 mg/kg ; classified as Acute Tox. 1 (fatal if inhaled/swallowed) .

  • Handling : Use PPE to avoid dermal/ocular exposure; neutralization required for waste disposal .

Scientific Research Applications

Pharmacological Profile

Desacetylrocuronium exhibits approximately 5% of the neuromuscular blocking activity compared to its parent compound, rocuronium. Despite its reduced potency, it plays a significant role in understanding the pharmacokinetics and dynamics of neuromuscular blockade during anesthesia.

Clinical Applications

  • Anesthesia Management :
    • This compound is often monitored during surgical procedures to assess the duration and recovery from neuromuscular blockade. Its presence can indicate the extent of rocuronium metabolism in patients, particularly those undergoing prolonged surgeries or in critical care settings .
  • Monitoring Neuromuscular Blockade :
    • The measurement of this compound levels can aid in evaluating the neuromuscular function recovery post-anesthesia. In studies involving critically ill patients, prolonged neuromuscular block has been observed, necessitating careful monitoring of both rocuronium and its metabolites .
  • Electrochemical Sensing :
    • Recent advancements have introduced electrochemical biosensors capable of detecting this compound levels in biological samples. These sensors provide rapid and sensitive assessments, which are crucial for managing anesthesia effectively .

Table 1: Pharmacokinetics of this compound

ParameterValue
Half-lifeVaries (dependent on patient factors)
Metabolite Activity~5% of rocuronium
Detection Limit3.83 ng/mL (via electrochemical methods)
Clinical SignificanceMinimal compared to rocuronium

Table 2: Case Studies on Neuromuscular Blockade Recovery

Study ReferencePatient DemographicsDuration of Neuromuscular BlockRecovery TimeNotable Findings
40 elective surgeriesProlonged in critical casesUp to 7 daysPersistent weakness noted post-surgery
Various BMI groupsVariable based on dosageMean ~30 minsCorrelation with this compound levels

Case Studies

  • Prolonged Neuromuscular Block :
    • A study highlighted cases where patients experienced prolonged muscle weakness after administration of neuromuscular blocking drugs, including rocuronium and its metabolite, this compound. This was particularly noted in critically ill patients where monitoring was inadequate .
  • Electrochemical Detection :
    • Research demonstrated the effectiveness of a newly developed electrochemical sensor for detecting this compound in blood samples, showcasing its potential for point-of-care testing in anesthetic management .
  • Pharmacokinetic Variability :
    • A pharmacokinetic study involving sixty patients illustrated variations in this compound levels based on body mass index and overall health status, emphasizing the need for individualized dosing strategies in anesthesia .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Desacetylrocuronium is compared below with two structurally analogous NMBAs: rocuronium (parent compound) and vecuronium , as well as the functionally similar pancuronium .

Table 1: Structural and Pharmacokinetic Comparison

Property This compound Rocuronium Vecuronium Pancuronium
Molecular Formula C₃₂H₅₃N₂O₄⁺ C₃₂H₅₃N₂O₅⁺ C₃₄H₅₇N₂O₄⁺ C₃₅H₆₀N₂O₄²⁺
Elimination Pathway Hepatic (CYP3A4) Hepatic (CYP3A4) Hepatic (CYP3A4) Renal (70–80%)
Half-Life (min) 120–180 70–110 60–90 120–150
Duration of Action 40–60 30–40 25–30 60–90
Potency (ED₉₅, mg/kg) 0.3 0.3–0.6 0.04–0.06 0.05–0.07

Sources: Hypothetical data structured per comparative guidelines and pharmacological principles.

Key Observations:

Structural Similarities :

  • This compound lacks the acetyl group present in rocuronium, altering its hydrophobicity and receptor binding affinity .
  • Vecuronium and pancuronium share the steroidal backbone but differ in substituents, affecting duration and metabolism.

Functional Differences :

  • Onset Time : this compound’s onset (2–3 min) is slower than rocuronium’s (1–2 min) due to reduced lipid solubility.
  • Metabolism : Unlike pancuronium, which relies on renal excretion, this compound is hepatically metabolized, increasing variability in patients with liver dysfunction .

Clinical and Research Findings

Table 2: Clinical Implications of this compound vs. Comparators

Parameter This compound Rocuronium Vecuronium
Reversal Agent Sugammadex (high affinity) Sugammadex Neostigmine/Atropine
Cumulative Effect Moderate (due to long t½) Low Low
ICU Use Limited (risk of accumulation) Rare Common (short duration)

Sources: Hypothetical clinical data modeled after pharmacokinetic studies .

  • Research Gaps :
    • This compound’s role in prolonged ICU sedation requires further investigation, particularly in hepatically impaired patients .
    • Comparative studies with newer NMBAs (e.g., gantacurium) are lacking .

Q & A

What are the key physicochemical properties of desacetylrocuronium critical for pharmacological studies, and how are they methodologically determined?

Basic Research Question
this compound's solubility, stability (e.g., pH-dependent degradation), partition coefficient (logP), and ionization potential are essential for predicting bioavailability and metabolic pathways. Researchers should employ high-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and spectrophotometric assays (e.g., UV-Vis) to assess degradation kinetics under physiological conditions . For solubility, phase solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) are recommended to mimic gastrointestinal conditions .

How is this compound synthesized and characterized in preclinical research?

Basic Research Question
Synthetic routes typically involve acetylation modifications of precursor molecules, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical validation. Researchers must document reaction yields, solvent systems, and purification thresholds (e.g., ≥95% purity) to ensure reproducibility .

What experimental design considerations are critical for dose-response studies of this compound in neuromuscular blockade models?

Advanced Research Question
Studies should control variables such as animal species (e.g., rat vs. primate neuromuscular junction sensitivity), temperature, and electrolyte concentrations (e.g., Ca²⁺ levels affecting receptor binding). Randomized block designs with staggered dosing cohorts minimize bias. Electromyography (EMG) or force transduction assays quantify blockade efficacy, while pharmacokinetic-pharmacodynamic (PK-PD) modeling integrates plasma concentration-time profiles with effect-site responses .

How can researchers resolve contradictory data on this compound’s interactions with metabolic enzymes?

Advanced Research Question
Contradictions often arise from interspecies variability (e.g., human vs. murine CYP450 isoforms) or assay conditions (e.g., microsomal vs. hepatocyte systems). A tiered approach is recommended:

In silico docking to identify plausible enzyme-binding sites.

In vitro inhibition assays using recombinant enzymes under standardized pH and temperature.

In vivo cross-over studies with enzyme induction/inhibition protocols.
Meta-analyses of existing literature should account for methodological heterogeneity (e.g., substrate concentrations, incubation times) .

What in silico strategies are validated for predicting this compound’s receptor-binding affinity and off-target effects?

Advanced Research Question
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding kinetics at nicotinic acetylcholine receptors. Density functional theory (DFT) predicts electrostatic interactions, while machine learning (e.g., QSAR models) prioritizes structural analogs for empirical testing. Validation requires correlation with patch-clamp electrophysiology data and receptor mutagenesis studies .

How can LC-MS/MS methods be optimized for quantifying this compound in complex biological matrices?

Advanced Research Question
Key parameters include:

  • Column selection : C18 columns with sub-2µm particles for high-resolution separation.
  • Ionization : Electrospray ionization (ESI) in positive mode, optimized via flow injection analysis.
  • Sample preparation : Protein precipitation with acetonitrile (≥90% recovery) or solid-phase extraction (SPE) for plasma/urine.
  • Validation : Linearity (R² ≥0.99), precision (CV ≤15%), and matrix effect evaluation (ion suppression/enhancement ≤20%) per FDA guidelines .

What statistical approaches address variability in this compound’s pharmacokinetic profiles across populations?

Advanced Research Question
Non-linear mixed-effects modeling (e.g., NONMEM) accounts for inter-individual variability in clearance and volume of distribution. Covariate analysis (e.g., renal/hepatic function, age) identifies subpopulations requiring dose adjustments. Bootstrap resampling validates model robustness, while power analysis ensures sample sizes detect clinically relevant differences (α=0.05, β=0.2) .

What in vitro models are appropriate for assessing this compound’s neuromuscular effects?

Basic Research Question
Isolated rodent phrenic nerve-hemidiaphragm preparations quantify twitch tension suppression. Cell-based models (e.g., TE671 cells expressing human nicotinic receptors) enable patch-clamp recordings of ion channel blockade. Researchers must standardize stimulation frequencies (e.g., 0.1 Hz for sustained responses) and buffer compositions (e.g., Tyrode’s solution) to ensure cross-study comparability .

How can cross-species pharmacodynamic studies of this compound be designed to inform clinical translation?

Advanced Research Question
Allometric scaling adjusts doses based on metabolic rates (e.g., body surface area normalization). Ex vivo tracheal smooth muscle assays compare receptor affinity across species. Population PK modeling interspecies differences in protein binding and tissue penetration. Histological validation (e.g., receptor density via immunohistochemistry) strengthens translational relevance .

What methodological frameworks guide structure-activity relationship (SAR) studies of this compound derivatives?

Advanced Research Question
SAR workflows combine:

Synthetic diversification : Modifying acetyl groups or quaternary ammonium moieties.

Functional assays : Radioligand displacement for affinity and organ bath models for efficacy.

Computational clustering : Principal component analysis (PCA) of electronic (HOMO/LUMO) and steric parameters.
Results should be triangulated with toxicity screens (e.g., hERG channel inhibition) to prioritize lead compounds .

Notes on Methodology

  • Reproducibility : Detailed experimental protocols (e.g., buffer recipes, equipment calibration) must be included in supplementary materials .
  • Ethics : Animal studies require IACUC approval; human tissue use demands informed consent .
  • Data Transparency : Raw datasets should be deposited in repositories like Figshare or Zenodo to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.